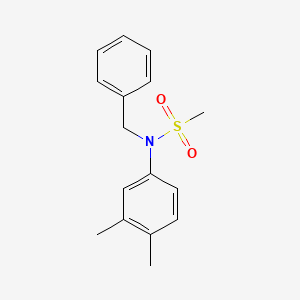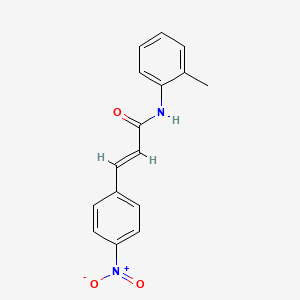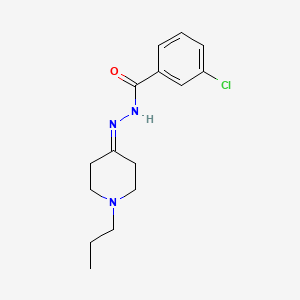
N-benzyl-N-(3,4-dimethylphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-(3,4-dimethylphenyl)methanesulfonamide, also known as DMTS, is a chemical compound that has been widely used in scientific research due to its unique properties and mechanism of action. It is a sulfonamide derivative that has been found to have potent inhibitory effects on a variety of enzymes, including carbonic anhydrase and metalloproteases.
Mechanism of Action
N-benzyl-N-(3,4-dimethylphenyl)methanesulfonamide exerts its inhibitory effects on carbonic anhydrase and metalloproteases by binding to the active site of these enzymes and blocking their catalytic activity. The sulfonamide group of this compound binds to the zinc ion in the active site of carbonic anhydrase, while the benzyl group of this compound interacts with the hydrophobic pocket of metalloproteases.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. Inhibition of carbonic anhydrase by this compound has been shown to reduce the production of aqueous humor in the eye, making it a potential treatment for glaucoma. Inhibition of metalloproteases by this compound has been shown to reduce the invasion and metastasis of cancer cells, making it a potential treatment for cancer.
Advantages and Limitations for Lab Experiments
N-benzyl-N-(3,4-dimethylphenyl)methanesulfonamide has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrase and metalloproteases, making it a valuable tool for studying the roles of these enzymes in various physiological and pathological processes. However, this compound also has some limitations. It is a sulfonamide derivative, which means that it may have off-target effects on other enzymes that contain a similar active site. Additionally, this compound may have limited solubility in aqueous solutions, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for research on N-benzyl-N-(3,4-dimethylphenyl)methanesulfonamide. One potential direction is to study the effects of this compound on other enzymes that contain a similar active site to carbonic anhydrase and metalloproteases. Another potential direction is to develop more potent and selective inhibitors of carbonic anhydrase and metalloproteases based on the structure of this compound. Additionally, this compound may have potential applications in the treatment of other diseases, such as osteoporosis and Alzheimer's disease, which are also associated with the activity of carbonic anhydrase and metalloproteases.
Synthesis Methods
The synthesis of N-benzyl-N-(3,4-dimethylphenyl)methanesulfonamide is a multistep process that involves the reaction of benzylamine with 3,4-dimethylbenzoyl chloride to form N-benzyl-3,4-dimethylbenzamide. This intermediate is then reacted with methanesulfonyl chloride to form the final product, this compound.
Scientific Research Applications
N-benzyl-N-(3,4-dimethylphenyl)methanesulfonamide has been extensively used in scientific research due to its potent inhibitory effects on carbonic anhydrase and metalloproteases. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide, while metalloproteases are enzymes that catalyze the cleavage of peptide bonds in proteins. This compound has been found to inhibit both of these enzymes, making it a valuable tool for studying their roles in various physiological and pathological processes.
properties
IUPAC Name |
N-benzyl-N-(3,4-dimethylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-13-9-10-16(11-14(13)2)17(20(3,18)19)12-15-7-5-4-6-8-15/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWYPIZAKVWKBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide](/img/structure/B5887004.png)
![N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5887008.png)


![methyl N-[(3-chloro-1-benzothien-2-yl)carbonyl]glycinate](/img/structure/B5887032.png)

![dimethyl 5-[(2,4-dimethylbenzoyl)amino]isophthalate](/img/structure/B5887041.png)
![N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5887046.png)
![3-[8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5887052.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B5887055.png)

![N-(4-chlorophenyl)-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B5887075.png)
![2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(3,4-dimethylphenyl)acrylamide](/img/structure/B5887080.png)
